molecular formula C20H33N3O2 B2401704 6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2195811-67-5

6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2401704
M. Wt: 347.503
InChI Key: XCQUHLILFPFZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H33N3O2 and its molecular weight is 347.503. The purity is usually 95%.
BenchChem offers high-quality 6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has been explored in various synthetic and chemical processes. For instance, it has been used in the synthesis of a naphthyridone p38 MAP kinase inhibitor, which is potentially useful for treating conditions like rheumatoid arthritis and psoriasis. The synthesis involves a novel six-step process suitable for large-scale preparation, including a tandem Heck-lactamization and a highly chemoselective Grignard addition (Chung et al., 2006). Additionally, X-ray studies reveal the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds, showing their potential in developing drugs for depression and cerebral ischemia (Didierjean et al., 2004).

Catalysis and Organic Reactions

This compound plays a role in catalysis and organic reactions. For example, it's involved in the formation of new Ru complexes for water oxidation, demonstrating significant potential in renewable energy research (Zong & Thummel, 2005). Moreover, the compound serves as a precursor in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its versatility in organic synthesis (Marin et al., 2004).

Pharmacological Potential

While the focus is not on drug use and dosage, it's worth noting the pharmacological potential of this compound. It has been used in the synthesis of eosinophil infiltration inhibitors with antihistaminic activity, which is significant in the development of new therapies for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

properties

IUPAC Name

6-tert-butyl-2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-20(2,3)18-6-7-19(24)23(21-18)14-16-8-10-22(11-9-16)13-17-5-4-12-25-15-17/h6-7,16-17H,4-5,8-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQUHLILFPFZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CC3CCCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

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